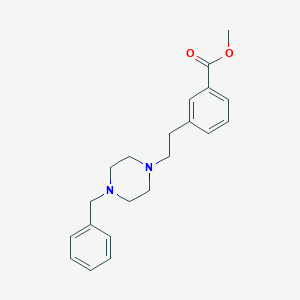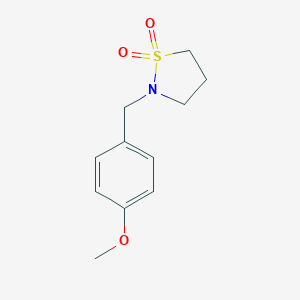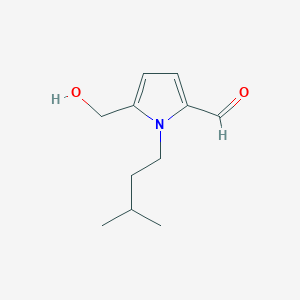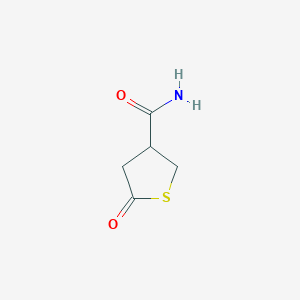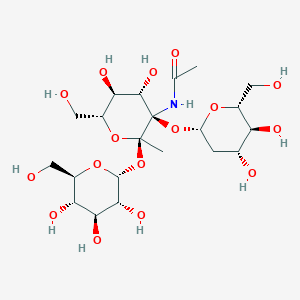
m-Ac-Dglu-glu-glu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M-Ac-Dglu-glu-glu is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tripeptide consisting of three amino acids, namely N-acetylmuramic acid (m-Ac), D-glutamic acid (Dglu), and glutamic acid (glu). This peptide is synthesized using a unique method that involves the use of enzymes and chemical reagents.
科学研究应用
M-Ac-Dglu-glu-glu has potential applications in various fields such as medicine, biotechnology, and agriculture. In medicine, it has been found to have antimicrobial properties and can be used as a potential drug candidate for the treatment of bacterial infections. In biotechnology, m-Ac-Dglu-glu-glu-Dglu-glu-glu can be used as a building block for the synthesis of novel peptides with specific functions. In agriculture, it can be used as a biocontrol agent to prevent the growth of harmful bacteria in crops.
作用机制
The mechanism of action of m-Ac-Dglu-glu-glu-Dglu-glu-glu is not yet fully understood. However, it is believed that it works by disrupting the cell wall of bacteria, leading to their death. It has been found to be effective against both gram-positive and gram-negative bacteria.
生化和生理效应
M-Ac-Dglu-glu-glu has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have low toxicity levels, making it a potential candidate for use in humans.
实验室实验的优点和局限性
One of the main advantages of using m-Ac-Dglu-glu-glu-Dglu-glu-glu in lab experiments is its ability to inhibit the growth of bacteria. This makes it a useful tool for studying bacterial cell biology and physiology. However, one limitation is its high cost of synthesis, which may limit its use in some experiments.
未来方向
There are several future directions for the research and development of m-Ac-Dglu-glu-glu-Dglu-glu-glu. One direction is the optimization of the synthesis process to reduce the cost of production. Another direction is the exploration of its potential applications in medicine, biotechnology, and agriculture. Additionally, further research is needed to fully understand its mechanism of action and to investigate its potential as a drug candidate for the treatment of bacterial infections.
Conclusion:
In conclusion, m-Ac-Dglu-glu-glu-Dglu-glu-glu is a peptide with potential applications in various fields. Its synthesis method involves the use of enzymes and chemical reagents, and it has been found to have antimicrobial properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
合成方法
The synthesis of m-Ac-Dglu-glu-glu-Dglu-glu-glu is a complex process that involves the use of enzymes and chemical reagents. The first step in the synthesis process involves the activation of N-acetylmuramic acid using a coupling reagent. This is followed by the addition of D-glutamic acid and glutamic acid using an enzyme called MurE. The resulting product is then purified using chromatography techniques to obtain pure m-Ac-Dglu-glu-glu-Dglu-glu-glu.
属性
CAS 编号 |
130051-18-2 |
|---|---|
产品名称 |
m-Ac-Dglu-glu-glu |
分子式 |
C21H37NO16 |
分子量 |
559.5 g/mol |
IUPAC 名称 |
N-[(2R,3R,4S,5S,6R)-3-[(2S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO16/c1-7(26)22-21(37-12-3-8(27)13(28)9(4-23)34-12)18(33)15(30)11(6-25)36-20(21,2)38-19-17(32)16(31)14(29)10(5-24)35-19/h8-19,23-25,27-33H,3-6H2,1-2H3,(H,22,26)/t8-,9-,10-,11-,12+,13+,14-,15-,16+,17-,18+,19-,20-,21-/m1/s1 |
InChI 键 |
DUQPCGIDWOLMJT-XGQRAZMRSA-N |
手性 SMILES |
CC(=O)N[C@]1([C@H]([C@@H]([C@H](O[C@]1(C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC(=O)NC1(C(C(C(OC1(C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O)OC3CC(C(C(O3)CO)O)O |
规范 SMILES |
CC(=O)NC1(C(C(C(OC1(C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O)OC3CC(C(C(O3)CO)O)O |
同义词 |
m-Ac-dGlu-Glu-Glu methyl O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-6)-O-alpha-glucopyranosyl-(1-2)-alpha-glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



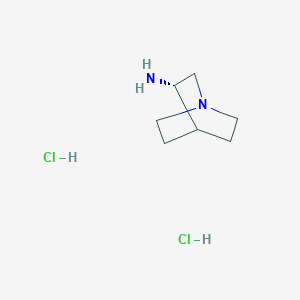
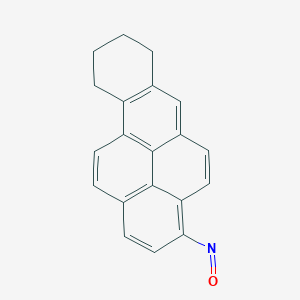
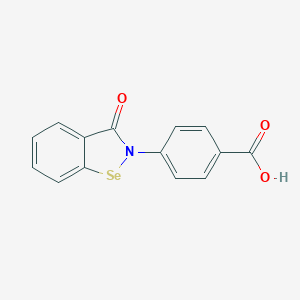

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
